molecular formula C13H14N2O3 B1615820 3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid CAS No. 701221-57-0

3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

Cat. No. B1615820
CAS RN: 701221-57-0
M. Wt: 246.26 g/mol
InChI Key: OEGWWGDLMDYAAN-UHFFFAOYSA-N
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Description

3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid, also known as OPB-9195, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Medicine: Antimicrobial Agent Development

This compound has potential applications in the development of new antimicrobial agents. Its structure, which includes a pyrazole moiety, is often found in compounds with significant biological activity . Research indicates that similar structures have shown efficacy against a variety of microbial strains, suggesting that this compound could be a valuable addition to the antimicrobial arsenal.

Agriculture: Plant Protection Chemicals

In agriculture, derivatives of pyrazole are used to create plant protection chemicals . The specific structure of 3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid could be synthesized into compounds that protect crops from pests and diseases, contributing to increased yield and food security.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound could be used in enzyme inhibition studies due to its potential to interact with biological macromolecules . Such studies are crucial for understanding metabolic pathways and designing drugs that target specific enzymes.

Pharmacology: Drug Design and Discovery

The compound’s ability to form hydrogen bonds and its structural similarity to known pharmacophores suggest its application in drug design and discovery . It could serve as a lead compound for the synthesis of drugs targeting various diseases, including tuberculosis, given its potential binding affinity to protein receptors.

Mechanism of Action

Mode of Action

It is known that many pyrazole derivatives interact with their targets through hydrogen bonding . The compound may interact with its targets in a similar manner, leading to changes in the targets’ function.

Biochemical Pathways

Pyrazole derivatives are known to have diverse biological activities, suggesting that they may affect multiple pathways

Result of Action

Many pyrazole derivatives have been found to have anti-inflammatory, antibacterial, and antitumor activities

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and temperature

properties

IUPAC Name

3-(5-oxo-3-propyl-4H-pyrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-4-10-8-12(16)15(14-10)11-6-3-5-9(7-11)13(17)18/h3,5-7H,2,4,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGWWGDLMDYAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=O)C1)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359638
Record name 3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

CAS RN

701221-57-0
Record name 3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-oxo-3-propyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

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